Predicted Lipophilicity (LogP) Comparison: N-(2-hydroxyethyl) vs. N-Benzyl and N-Phenethyl Thieno[2,3-c]pyrazole-5-carboxamides
The target compound exhibits a predicted LogP of 1.72, significantly lower than close structural analogs bearing hydrophobic N-substituents. This lower lipophilicity is expected to confer better aqueous solubility and reduced non-specific protein binding. The LogP of 1.72 compares favorably to ~3.0 reported for N-benzyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide and ~3.5 for N-phenethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide [1][2].
| Evidence Dimension | Predicted octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.72 (predicted, ChemDiv platform) |
| Comparator Or Baseline | N-benzyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (LogP ~3.0, predicted); N-phenethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (LogP ~3.5, predicted) |
| Quantified Difference | ΔLogP ≈ -1.3 to -1.8 (target compound more hydrophilic) |
| Conditions | In silico prediction (ChemDiv LogP model and literature consensus) |
Why This Matters
A LogP difference of >1 log unit translates to approximately 10-fold higher aqueous solubility and altered membrane permeability, which can critically affect hit confirmation rates in biochemical vs. cell-based screening cascades.
- [1] BindingDB Entry: BDBM50175247 (CHEMBL200499). N-benzyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. KDR IC50 = 500 nM. Available at: https://bindingdb.org (accessed 2026-04-30). View Source
- [2] BindingDB Entry: BDBM50175234 (CHEMBL197923). N-phenethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. KDR IC50 = 2,000 nM; PLK1 IC50 = 17,000 nM. Available at: https://bindingdb.org (accessed 2026-04-30). View Source
